Vonoprazan impurity 11-d5 (fumarate)

Catalog No.
S12873145
CAS No.
M.F
C37H31F2N5O8S2
M. Wt
780.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vonoprazan impurity 11-d5 (fumarate)

Product Name

Vonoprazan impurity 11-d5 (fumarate)

IUPAC Name

(E)-but-2-enedioic acid;1,1,1-trideuterio-N,N-bis[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine

Molecular Formula

C37H31F2N5O8S2

Molecular Weight

780.8 g/mol

InChI

InChI=1S/C33H27F2N5O4S2.C4H4O4/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27;5-3(6)1-2-4(7)8/h2-19,22-23H,20-21H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,20D,21D;

InChI Key

FDILJBOHKQWQRO-PGHIIHCUSA-N

Canonical SMILES

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N(C([2H])C4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

Vonoprazan impurity 11-d5 (fumarate) is a deuterium-labeled derivative of vonoprazan, a potassium-competitive acid blocker used primarily in the treatment of gastroesophageal reflux disease and other acid-related disorders. The compound is characterized by its chemical structure, which includes a pyrrol-3-yl moiety and fluorophenyl groups. Specifically, it is identified as 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) methyl) fumarate, where the deuterium labeling serves to enhance the compound's stability and facilitate its detection in biological studies .

The chemical reactivity of vonoprazan impurity 11-d5 (fumarate) can be attributed to its functional groups. The pyrrolidine ring can undergo various reactions typical of heterocycles, such as electrophilic substitutions and nucleophilic attacks. The presence of the fumarate moiety suggests potential for reactions involving esterification or hydrolysis under acidic or basic conditions. Furthermore, the deuterium labeling allows for unique tracking in mass spectrometry, aiding in understanding metabolic pathways and degradation processes .

The synthesis of vonoprazan impurity 11-d5 (fumarate) typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the pyrrolidine and fluorophenyl groups.
  • Deuteration: Incorporation of deuterium can be achieved through various methods such as using deuterated solvents or reagents during key reaction steps.
  • Formation of Fumarate Salt: The fumarate salt is formed by reacting the base form of the compound with fumaric acid under controlled conditions to ensure proper salt formation.

The detailed reaction conditions and purification methods are crucial for obtaining high yields and purity of the final product .

Vonoprazan impurity 11-d5 (fumarate) has potential applications in:

  • Pharmaceutical Research: As a reference standard in pharmacokinetic studies to assess drug metabolism and interaction.
  • Analytical Chemistry: Utilized in mass spectrometry for tracking drug behavior in biological systems due to its deuterium labeling.
  • Drug Development: Understanding impurities' effects on drug efficacy and safety profiles during formulation development .

Interaction studies involving vonoprazan impurity 11-d5 (fumarate) focus on its metabolic pathways and how it interacts with biological systems. Given its structural similarity to vonoprazan, it may interact with similar targets such as enzymes involved in gastric acid secretion. These studies are essential for predicting potential side effects or variations in efficacy when used alongside other medications .

Several compounds share structural characteristics with vonoprazan impurity 11-d5 (fumarate). Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
VonoprazanPotassium-competitive acid blockerFirst-in-class drug for acid-related disorders
Vonoprazan impurity 11 fumarateSimilar structure without deuterium labelingNon-deuterated version of the same impurity
LansoprazoleProton pump inhibitor with different mechanismDifferent binding site compared to vonoprazan
RabeprazoleAnother proton pump inhibitorDistinct chemical structure and activity

Vonoprazan impurity 11-d5 (fumarate) stands out due to its deuterium labeling, which enhances analytical capabilities and provides insights into its pharmacokinetics compared to non-labeled counterparts .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

780.18959537 g/mol

Monoisotopic Mass

780.18959537 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-10-2024

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